molecular formula C12H13NO3 B1254124 Indolmycenic acid

Indolmycenic acid

Cat. No. B1254124
M. Wt: 219.24 g/mol
InChI Key: NUFXPJOTSOMKFZ-HQJQHLMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolmycenic acid is an indol-3-yl carboxylic acid that is 3-(1H-indol-3-yl)butanoic acid substituted at positions 2 and 3 by hydroxy and methyl groups respectively. It has a role as a bacterial metabolite. It is an indol-3-yl carboxylic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of an indolmycenate.

Scientific Research Applications

Antibiotic Production and Enhancement

Indolmycenic acid plays a significant role in the production of indolmycin, an antibiotic with activity against various bacteria including Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus. Hoffarth et al. (2021) demonstrated the use of indolmycenic acid in E. coli to create chiral intermediates in indolmycin biosynthesis, leading to the generation of halogenated indolmycin antibiotics with modest antibiotic activity against methicillin-resistant Staphylococcus aureus (Hoffarth et al., 2021).

Oxazolinone Assembly in Antibiotics

Indolmycenic acid is also crucial in the construction of the unique oxazolinone core found in indolmycin. Du et al. (2015) discovered the complete pathway to indolmycin, highlighting the role of indolmycenic acid in this process. This pathway involves the ATP-dependent enzyme Ind3 and a gatekeeper protein Ind6, directing the assembly of the oxazolinone ring, a key component of indolmycin (Du et al., 2015).

Phytohormones and Phytotoxins Analysis

Indolmycenic acid is also relevant in the analysis of phytohormones and phytotoxins in plants. Schmelz et al. (2003) developed a GC-MS-based metabolic profiling approach to examine levels of various compounds, including indolmycenic acid, in plant tissues under different stress conditions. This method aids in understanding the complex changes in plants induced by various stress factors (Schmelz et al., 2003).

Enhancing Photodynamic Cancer Therapy

Folkes and Wardman (2003) researched the use of indole-3-acetic acid, related to indolmycenic acid, in enhancing photodynamic cancer therapy. They found that the photosensitized oxidation of this compound forms reactive cytotoxins, beneficial in cancer therapy (Folkes & Wardman, 2003).

Stress Tolerance in Plants

Studies on indole-3-acetic acid, a compound related to indolmycenic acid, have shown its role in enhancing stress tolerance in plants. For instance, Kaya and Doğanlar (2016) found that exogenous application of jasmonic acid, a derivative of indolmycenic acid, induces stress tolerance in tobacco plants exposed to the herbicide imazapic (Kaya & Doğanlar, 2016).

properties

Product Name

Indolmycenic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)/t7-,11+/m1/s1

InChI Key

NUFXPJOTSOMKFZ-HQJQHLMTSA-N

Isomeric SMILES

C[C@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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